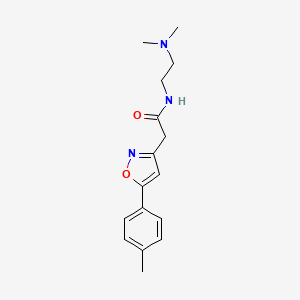![molecular formula C14H17BrFNO4 B2722713 2-(5-Bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1556353-81-1](/img/structure/B2722713.png)
2-(5-Bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C14H17BrFNO4 and its molecular weight is 362.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation
Synthesis and In Vivo Tolerance of Amido Fluorocarbon Compounds : A study describes the synthesis of various fluorocarbon compounds derived from diaminopropanols and serine, potentially relevant to the chemical structure of interest. These compounds exhibit promising in vivo tolerance, highlighting their potential in biomedical applications (L. Clary, C. Santaella, P. Vierling, 1995).
Molecular Docking and Anti-inflammatory Activity
Docking Studies and Anti-inflammatory Activity : Research into β-hydroxy-β-arylpropanoic acids, which share structural similarities with the compound , explores their synthesis, anti-inflammatory activity, and potential as COX-2 inhibitors. This study contributes to understanding the molecular basis of anti-inflammatory properties and could inform the design of new therapeutics (S. Dilber et al., 2008).
Catalysis and Synthesis
Palladium Catalyst for Suzuki-Type C-C Coupling : A paper on the synthesis of a highly active palladium catalyst for Suzuki-type C-C coupling reactions mentions precursors and intermediates that might relate to the synthesis or functionalization of the compound in focus. Such catalysts are crucial for forming carbon-carbon bonds in organic synthesis, indicating the compound's relevance in developing new synthetic methodologies (C. Mazet, L. Gade, 2001).
Novel Synthesis Approaches
Facile Synthesis of Fluorobenzonitriles : Research demonstrates the scalable synthesis of fluorobenzonitriles, highlighting techniques that could be applicable to the synthesis or modification of the compound . The study emphasizes the utility of such compounds in organic synthesis and material science, showing the broad applicability of fluorinated aromatic compounds (Ronald H. Szumigala et al., 2004).
Organic Sensitizers for Solar Cells
Molecular Engineering of Organic Sensitizers : This study focuses on the design and synthesis of organic sensitizers for dye-sensitized solar cells, a field where the compound of interest could have applications. The research highlights the importance of molecular engineering in developing efficient solar energy conversion materials, showcasing the potential of organic compounds in renewable energy technologies (D. Hagberg et al., 2008).
properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO4/c1-13(2,3)21-12(20)17-14(4,11(18)19)9-7-8(15)5-6-10(9)16/h5-7H,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBNPCRIJKBWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=C(C=CC(=C1)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)
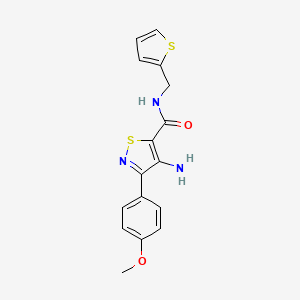
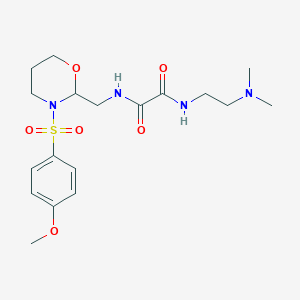
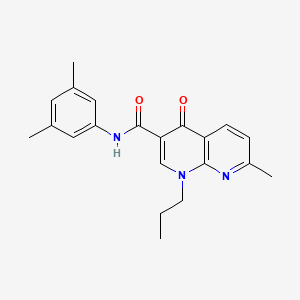
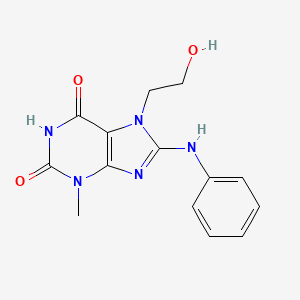
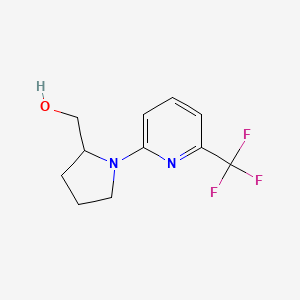
![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)
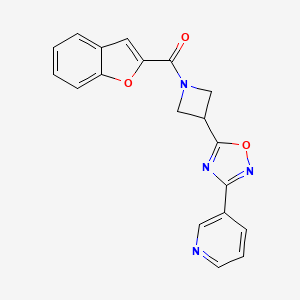
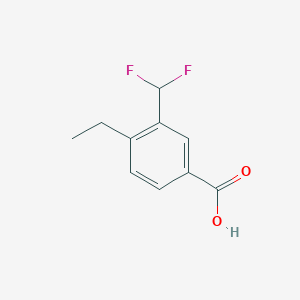
![3-(4-Chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)
![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722652.png)
